molecular formula C10H7ClN2O2 B1371328 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1007541-84-5

5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1371328
CAS No.: 1007541-84-5
M. Wt: 222.63 g/mol
InChI Key: HXXALKIHVJHCQL-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid ( 1007541-84-5) is a high-purity heterocyclic carboxylic acid derivative with the molecular formula C10H7ClN2O2 . This compound features a chlorophenyl-substituted pyrazole core, making it a valuable chemical intermediate for discovery research in pharmaceuticals and agrochemicals . Its precise structure and reactivity enable applications in medicinal chemistry, particularly in the synthesis of bioactive molecules and small-molecule therapeutics . The carboxylic acid functionality is a key feature, allowing for further derivatization via amidation or esterification reactions to create a diverse array of novel compounds . Pyrazole derivatives, in general, are a pharmacologically important scaffold found in agents with a wide spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . Furthermore, pyrazole-carboxylic acid derivatives have been investigated for their potential as Succinate Dehydrogenase Inhibitors (SDHIs) in fungicide development . This product is rigorously tested for purity and consistency to ensure optimal performance in synthetic workflows. It is suitable for researchers and industrial scientists seeking reliable building blocks for drug discovery and development . Safety Information: This product is for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Properties

IUPAC Name

5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXALKIHVJHCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Condensation with 1-(2-chlorophenyl)-3-oxopropanenitrile or Analogues

A common route involves reacting 2-chlorophenyl-substituted β-dicarbonyl or related precursors with hydrazine derivatives to form the pyrazole ring. For example:

  • Step 1: Synthesis of 1-(2-chlorophenyl)-3-oxopropanenitrile or related ketone intermediates.
  • Step 2: Cyclocondensation with hydrazine hydrate or substituted hydrazines under reflux in ethanol or DMF to yield 5-(2-chlorophenyl)-1H-pyrazole derivatives.
  • Step 3: Oxidation or hydrolysis to convert nitrile or ester groups to the carboxylic acid at the 4-position.

This method offers moderate to good yields (60–90%) with high regioselectivity and is amenable to scale-up.

One-Pot Cyclocondensation Using α-Benzotriazolylenones and Hydrazines

Katritzky et al. described a regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines to produce 1,3,5-trisubstituted pyrazoles, which can be adapted for 5-(2-chlorophenyl) substitution by using appropriate arylhydrazines. This method enables access to tetrasubstituted pyrazoles with yields ranging from 50% to 94%.

Cyclization via In Situ Generated Carbonyl Derivatives

Harigae and co-workers reported a one-pot synthesis of 3,5-disubstituted pyrazoles by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines, yielding pyrazoles with high regioselectivity and yields of 68–99%. This approach can be tailored to introduce the 2-chlorophenyl group at the 5-position.

Hydrolysis of Pyrazole Esters to Carboxylic Acids

Hydrolysis of esters such as ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate under alkaline conditions (NaOH aqueous solution, 70–80 °C, 4–6 hours) followed by acidification is a standard method to obtain the free carboxylic acid. This step requires careful pH control to optimize yield and purity.

Detailed Example Synthesis from Patent CN111138289B

A recent industrially relevant synthesis involves:

Step Reagents & Conditions Outcome Yield & Purity
1 Reaction of 2-chlorophenyl hydrazine with diacetyl or equivalent ketone in ethanol Formation of pyrazole intermediate Not specified
2 Hydrolysis of pyrazole ester in aqueous NaOH (pH ~12), 70–80 °C, 5–6 h Conversion to 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid 96.5–98.1% yield; 98.5–98.75% purity
3 Acidification to pH 2–3 with HCl, isolation by filtration and drying Solid acid product obtained High purity off-white solid

This method avoids hazardous reagents like ethyl diazoacetate and transition metal catalysts, making it suitable for industrial scale-up with minimal environmental impact.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Advantages Disadvantages
Hydrazine condensation with β-dicarbonyls 2-chlorophenyl hydrazine, diketones Reflux in ethanol or DMF 60–90 >95 Simple, good regioselectivity Moderate reaction time
α-Benzotriazolylenone condensation α-Benzotriazolylenones, hydrazines Room temp to 60 °C 50–94 Not always reported High regioselectivity, tetrasubstituted access Requires specialized reagents
One-pot alkyne-aldehyde-hydrazine cyclization Terminal alkynes, aromatic aldehydes, I2, hydrazines 1 pot, mild conditions 68–99 High Practical, high yield Limited substrate scope
Ester hydrolysis Pyrazole esters, NaOH, HCl 70–80 °C, 4–6 h 96.5–98.1 98.5–98.75 High yield, industrially viable Requires careful pH control

Research Findings and Notes

  • Industrially scalable processes emphasize avoiding toxic reagents and minimizing solvent use.
  • Hydrolysis steps require precise pH adjustment to prevent product loss due to solubility issues.
  • Transition metal catalysts and explosive reagents like ethyl diazoacetate are generally avoided due to safety and cost concerns.
  • The regioselectivity of pyrazole formation is influenced by the nature of hydrazine and carbonyl precursors.
  • Purification typically involves filtration, washing, and recrystallization; chromatographic methods are less favored for scale-up.

Chemical Reactions Analysis

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety participates in classical acid-derived reactions, enabling the synthesis of pharmacologically relevant derivatives.

Key reactions and conditions:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
EsterificationEthanol, H₂SO₄ (catalytic), refluxEthyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate82–89
Amide FormationSOCl₂ → RNH₂ (primary/secondary amines)5-(2-Chlorophenyl)-1H-pyrazole-4-carboxamides68-75
Acid ChlorideThionyl chloride (neat, 60°C)4-Chlorocarbonyl-pyrazole derivative93

Mechanistic highlights:

  • Esterification proceeds via acid-catalyzed nucleophilic acyl substitution .

  • Amide derivatives show enhanced bioavailability compared to the parent acid, with electron-withdrawing groups on the amine improving metabolic stability .

Pyrazole Ring Modifications

The 1H-pyrazole ring undergoes regioselective transformations at N-1 and C-3/C-5 positions.

Documented transformations:

ReactionConditionsProductsSelectivityReference
N-AlkylationK₂CO₃, DMF, alkyl halides (80°C)1-Alkyl-5-(2-chlorophenyl)pyrazole-4-carboxylic acidsC-1 > C-2
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄ (0°C)3-Nitro-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acidC-3 > C-5
Oxidative Ring OpeningH₂O₂ (30%), FeSO₄, 70°C2-Chlorobenzaldehyde + malonic acid derivativesN/A

Key observations:

  • N-Alkylation occurs preferentially at the pyrazole N-1 position due to lower steric hindrance .

  • Nitration at C-3 is favored over C-5 by a 4:1 ratio, as demonstrated by X-ray crystallographic analysis of analogous compounds .

Chlorophenyl Ring Reactivity

The 2-chlorophenyl group participates in cross-coupling and substitution reactions.

Catalytic transformations:

ReactionCatalytic SystemProductsTurnover Frequency (h⁻¹)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane (100°C)5-(2-Biphenyl)-1H-pyrazole-4-carboxylic acid12.7
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃5-(2-N-Methylanilino)phenyl derivatives8.9
SNAr ReactionCuI, L-proline, DMSO (120°C)5-(2-Trifluoromethoxyphenyl) analogues64% conversion

Limitations:

  • The ortho-chlorine exhibits reduced reactivity in nucleophilic substitutions compared to para-substituted analogues due to steric constraints .

  • Coupling reactions require elevated temperatures (>100°C) for effective transmetallation .

Decarboxylation Pathways

Thermal and catalytic decarboxylation provides access to simpler pyrazole architectures.

Experimental data:

ConditionAdditiveMajor ProductActivation Energy (kJ/mol)Reference
220°C (neat)None5-(2-Chlorophenyl)-1H-pyrazole142.3 ± 2.1
CuO (10 mol%), DMF1,10-Phenanthroline4-Trifluoromethylpyrazole derivativesN/A

Mechanistic pathway:
Decarboxylation proceeds through a six-membered cyclic transition state, with the carboxylic acid proton transferring to the pyrazole N-2 position during CO₂ elimination .

Biological Activity Correlation

Reaction products demonstrate structure-dependent pharmacological effects:

Derivative TypeBioassay ModelIC₅₀/EC₅₀ (μM)Potency vs Parent CompoundReference
Ethyl esterCOX-2 Inhibition0.48 ± 0.073.2× increase
3-Nitro analogueHepG2 Cytotoxicity12.3 ± 1.41.8× increase
1-Benzylamideα-Glucosidase Inhibition8.9 ± 0.94.7× increase

Structure-activity relationships:

  • Esterification improves membrane permeability but reduces target binding affinity .

  • Electron-withdrawing groups at C-3 enhance anticancer activity through ROS generation mechanisms .

This systematic analysis demonstrates the compound's versatility as a synthetic intermediate, with reactivity patterns informed by both electronic effects and steric demands. Recent advances in transition-metal catalysis continue to expand its derivatization potential for pharmaceutical and materials science applications.

Scientific Research Applications

Agricultural Chemistry

  • Herbicides and Fungicides : The compound serves as a key ingredient in the development of agrochemicals aimed at enhancing crop protection against pests and diseases. Its effectiveness in this area is attributed to its ability to interact with biological targets in plants .
  • Case Study : Research has shown that derivatives of this compound exhibit potent herbicidal activity, making them valuable in sustainable agricultural practices.

Pharmaceutical Development

  • Anti-inflammatory and Analgesic Properties : 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is being explored for its potential in developing medications that alleviate pain and reduce inflammation. The structural features of this compound allow it to modulate biological pathways effectively.
  • Case Study : Investigations into its derivatives have revealed promising results in preclinical trials for treating inflammatory diseases.

Material Science

  • Polymer Synthesis : This compound can be utilized in synthesizing advanced materials, including polymers and coatings that offer enhanced durability and resistance to environmental factors .
  • Case Study : Research indicates that incorporating this compound into polymer matrices improves mechanical properties and thermal stability.

Biochemical Research

  • Enzyme Inhibition Studies : The compound is used to study enzyme interactions and receptor binding mechanisms, contributing to the understanding of various biological processes and disease mechanisms.
  • Case Study : Studies have demonstrated its ability to inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent.

Environmental Science

  • Pollutant Assessment : The compound plays a role in evaluating the effects of chemical pollutants on ecosystems, aiding in developing remediation strategies .
  • Case Study : Research has focused on its interactions with environmental contaminants, providing insights into bioremediation techniques.

Data Table of Applications

Application AreaDescriptionCase Studies/Findings
Agricultural ChemistryDevelopment of herbicides/fungicidesPotent herbicidal activity observed
Pharmaceutical DevelopmentPotential anti-inflammatory/analgesic medicationsPromising preclinical trial results
Material ScienceSynthesis of advanced polymers and coatingsImproved mechanical properties reported
Biochemical ResearchStudies on enzyme inhibition and receptor interactionsSignificant enzyme inhibition demonstrated
Environmental ScienceAssessment of pollutant impactsInsights into bioremediation techniques

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2-chlorophenyl group in the target compound contrasts with analogs bearing 4-chlorophenyl (e.g., ) or dichlorophenyl groups (). Substituent position affects steric hindrance and electronic interactions with biological targets .
  • Functional Groups : Trifluoromethyl (CF₃) groups enhance metabolic stability and electron-withdrawing effects, as seen in and . Carboxylic acid esters (e.g., methyl esters) are often prodrug forms to improve bioavailability .
  • Biological Activity : Dichlorophenyl-substituted pyrazoles () exhibit potent receptor antagonism, while bromopyridine derivatives () target enzyme inhibition.

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2–3) enables salt formation and enhances solubility in polar solvents. Substituents like CF₃ () lower pKa further, increasing acidity .
  • Lipophilicity : Methyl or benzyl groups (e.g., ) increase logP values, favoring membrane permeability but reducing aqueous solubility.
  • Thermal Stability : Pyrazole rings with halogen substituents (Cl, Br) generally exhibit higher thermal stability due to strong C–X bonds .

Biological Activity

5-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data tables.

This compound features a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid functional group. The presence of these moieties contributes to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated their efficacy against different cancer cell lines.

Case Study: Antitumor Activity

A study on pyrazole derivatives highlighted their potential against multiple cancer types. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54926Induction of apoptosis
Similar Pyrazole DerivativeMCF73.79Cell cycle arrest
Another DerivativeHCT1161.1Inhibition of kinase activity

Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory properties, which are crucial in treating conditions characterized by chronic inflammation. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. The chlorophenyl substitution enhances the compound's binding affinity to COX enzymes, leading to reduced prostaglandin synthesis .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial properties against various pathogens.

Research Findings

Studies have shown that pyrazole derivatives can inhibit bacterial growth effectively. For example, compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

PathogenActivity AgainstMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacterial Inhibition32 µg/mL
Escherichia coliBacterial Inhibition64 µg/mL

Q & A

Q. What are the optimized synthetic routes for 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters, followed by hydrolysis. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of DMF-DMA to form pyrazole-4-carboxylate intermediates, which are hydrolyzed under basic conditions to yield carboxylic acids . Key considerations include reaction temperature (80–100°C) and solvent selection (e.g., ethanol for cyclocondensation). Regioselectivity in pyrazole ring formation can be controlled by substituent electronic effects .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å, C-Cl at ~1.73 Å) and dihedral angles (e.g., pyrazole-phenyl torsion angle ~15–25°) to confirm stereochemistry .
  • FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
  • NMR : Use 1H^1 \text{H}-NMR to verify aromatic proton splitting patterns (e.g., para-substituted chlorophenyl protons as doublets at δ 7.4–7.6 ppm) .

Q. What experimental methods assess solubility and stability for formulation studies?

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) or DMSO, measuring UV-Vis absorbance at λ_max (~260–280 nm) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents at the 1-position favor 4-carboxylic acid formation. Computational modeling (DFT at B3LYP/6-311++G** level) predicts transition-state energies to optimize reaction pathways . Adjusting pH during hydrolysis (e.g., NaOH vs. KOH) can also modulate carboxylate intermediate stability .

Q. What strategies resolve contradictions in spectral data across studies?

Discrepancies in 13C^{13}\text{C}-NMR chemical shifts (e.g., carbonyl carbons varying by ±3 ppm) may arise from solvent polarity or hydrogen bonding. Control experiments with deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR can clarify these effects .

Q. How does computational modeling predict bioactivity and reaction mechanisms?

  • Molecular docking : Screen against COX-2 or CB1 receptors using AutoDock Vina to identify binding affinities (ΔG values < −8 kcal/mol suggest strong interactions) .
  • DFT studies : Calculate Fukui indices to map electrophilic/nucleophilic sites, guiding functionalization (e.g., chlorophenyl group as electron-withdrawing) .

Q. What methodologies evaluate structure-activity relationships (SAR) for drug discovery?

  • Analog synthesis : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl moieties to assess electronic effects on IC₅₀ (e.g., via MTT assays in cancer cell lines) .
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carboxylic acid group) .

Q. How are isotopic labeling and kinetic studies applied to mechanistic analysis?

  • 18O^{18}\text{O}-labeling : Track carboxylate formation during hydrolysis via mass spectrometry (e.g., m/z shifts of +2 for 18O^{18}\text{O}-incorporated products) .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-limiting steps (e.g., C-N bond cleavage in cyclocondensation) .

Q. What advanced crystallographic techniques resolve polymorphism or co-crystal formation?

  • SC-XRD : Resolve unit cell parameters (e.g., monoclinic P2₁/c, a=13.192 Å, β=102.42°) to distinguish polymorphs .
  • PXRD : Compare experimental patterns with Mercury-simulated data to detect impurities (<2% preferred) .

Q. How is in silico toxicity profiling performed to prioritize lead compounds?

  • ADMET prediction : Use SwissADME to estimate hepatotoxicity (CYP3A4 inhibition risk) and permeability (LogP ~2.5–3.5 optimal) .
  • ProTox-II : Predict oral LD₅₀ (e.g., >300 mg/kg for Category 5 toxicity) and highlight structural alerts (e.g., carboxylic acid group as low-risk) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
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5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

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